molecular formula C5H6N2O3 B1234923 Ethyl 2-cyano-2-(hydroxyimino)acetate CAS No. 56503-39-0

Ethyl 2-cyano-2-(hydroxyimino)acetate

Cat. No. B1234923
Key on ui cas rn: 56503-39-0
M. Wt: 142.11 g/mol
InChI Key: LCFXLZAXGXOXAP-DAXSKMNVSA-N
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Patent
US04642345

Procedure details

4,4-Dimethylimidazoline-2-thione was prepared by adding a solution of 50 g. of 1,2-diamino-2-methylpropane in 35 ml. of methylene chloride dropwise with stirring to a solution of 43 g. of carbon disulfide in 200 ml. of methylene chloride during about 3 hrs. The product formed as a white precipitate immediately on mixing of the two solutions. The solvent was removed by distillation in vacuo and replaced with water, and the mixture was refluxed for 7 hrs. It was concentrated to one-half the original volume, clarified by filtration while hot, and the product allowed to crystallize from the filtrate, yield 60.6 g., m.p. 114°-115°. A portion of this material, 43.9 g., (0.337 mole), was treated with 47.9 g. (0.337 mole) of methyl iodide in 400 ml. of ethanol. The methyl iodide was added by dropwise addition. The mixture was then concentrated in vacuo to an oil which was mixed with i-Pr2O to induce crystallization resulting in the formation of a light yellow solid, yield 90.7 g. (99%), of 2-methylthio-4,4-dimethyl-2-imidazoline hydroiodide. A portion of this material, 27.2 g. (0.1 mole), and 14.1 g. (0.1 mole) of p-chlorobenzylamine were dissolved in 100 ml. of abs. EtOH and added to a solution of 9.0 g. (0.4 mole) of sodium in 400 ml. of abs. EtOH at the reflux temperature. The solution was stirred for 10 min. and 14.2 g. (0.1 mole) of ethyl oximinocyanoacetate was added in portions during a period of about 5 min. The reaction solution became clear and bright yellow in color. It was refluxed for 41/2 hrs. and then concentrated in vacuo to yield an oily solid. The latter was dissolved in water and treated with acetic acid resulting in formation of the desired product as a red precipitate which was collected and air dried, m.p. 214°-215°, yield 16.7 g. (50%).
Quantity
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0.337 mol
Type
reactant
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0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
2-methylthio-4,4-dimethyl-2-imidazoline hydroiodide
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Quantity
0.1 mol
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0.1 mol
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Identifiers

REACTION_CXSMILES
NCC(N)(C)C.CI.I.C[S:11][C:12]1[NH:13][CH2:14][C:15]([CH3:18])([CH3:17])[N:16]=1.[Cl:19][C:20]1[CH:27]=[CH:26][C:23]([CH2:24][NH2:25])=[CH:22][CH:21]=1.[Na].[N:29](=[C:31]([C:37]#[N:38])[C:32](OCC)=[O:33])[OH:30]>O.C(O)(=O)C.CCO.C(Cl)Cl.C(=S)=S>[CH3:17][C:15]1([CH3:18])[CH2:14][NH:13][C:12](=[S:11])[NH:16]1.[NH2:38][C:37]1[N:25]([CH2:24][C:23]2[CH:26]=[CH:27][C:20]([Cl:19])=[CH:21][CH:22]=2)[C:12]2[N:13]([CH2:14][C:15]([CH3:18])([CH3:17])[N:16]=2)[C:32](=[O:33])[C:31]=1[N:29]=[O:30] |f:2.3,^1:27|

Inputs

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Type
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Smiles
C(C)(=O)O
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solvent
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solvent
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CCO
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Type
solvent
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C(C)O
Step Five
Name
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Type
solvent
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C(Cl)Cl
Step Six
Name
Quantity
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Type
solvent
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C(=S)=S
Step Seven
Name
Quantity
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Type
solvent
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C(Cl)Cl
Step Eight
Name
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0 (± 1) mol
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reactant
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NCC(C)(C)N
Step Nine
Name
Quantity
0.337 mol
Type
reactant
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CI
Step Ten
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reactant
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CI
Step Eleven
Name
2-methylthio-4,4-dimethyl-2-imidazoline hydroiodide
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Type
reactant
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I.CSC=1NCC(N1)(C)C
Step Twelve
Name
Quantity
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Type
reactant
Smiles
ClC1=CC=C(CN)C=C1
Step Thirteen
Name
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0.4 mol
Type
reactant
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[Na]
Step Fourteen
Name
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0.1 mol
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reactant
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N(O)=C(C(=O)OCC)C#N
Step Fifteen
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O

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 10 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by adding a solution of 50 g
CUSTOM
Type
CUSTOM
Details
The product formed as a white precipitate immediately
ADDITION
Type
ADDITION
Details
on mixing of the two solutions
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 7 hrs
Duration
7 h
CONCENTRATION
Type
CONCENTRATION
Details
It was concentrated to one-half the original volume
FILTRATION
Type
FILTRATION
Details
clarified by filtration while hot, and the product
CUSTOM
Type
CUSTOM
Details
to crystallize from the filtrate, yield 60.6 g
ADDITION
Type
ADDITION
Details
, (0.337 mole), was treated with 47.9 g
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated in vacuo to an oil which
ADDITION
Type
ADDITION
Details
was mixed with i-Pr2O
CUSTOM
Type
CUSTOM
Details
crystallization
CUSTOM
Type
CUSTOM
Details
resulting in the formation of a light yellow solid, yield 90.7 g
TEMPERATURE
Type
TEMPERATURE
Details
It was refluxed for 41/2 hrs
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
and then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield an oily solid
CUSTOM
Type
CUSTOM
Details
was collected
CUSTOM
Type
CUSTOM
Details
air dried

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC1(NC(NC1)=S)C
Name
Type
product
Smiles
NC=1N(C=2N(C(C1N=O)=O)CC(N2)(C)C)CC2=CC=C(C=C2)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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